(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methyl-2,3,4,9-tetrahydrocarbazole.
Formation of the Ylidene Group: The carbazole derivative is then reacted with hydroxylamine under specific conditions to form the ylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential therapeutic effects.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of (NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine involves its interaction with molecular targets and pathways. This may include binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound of the derivative.
7-methylcarbazole: A closely related compound with a similar structure.
Hydroxylamine derivatives: Compounds with similar functional groups.
Uniqueness
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a carbazole core with a hydroxylamine group makes it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N2O |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(NE)-N-(7-methyl-2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c1-8-5-6-9-10-3-2-4-11(15-16)13(10)14-12(9)7-8/h5-7,14,16H,2-4H2,1H3/b15-11+ |
InChI Key |
CHZIOEHHIGKJBL-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)C3=C(N2)/C(=N/O)/CCC3 |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C(=NO)CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.